(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
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Description
(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, also known as E-4018, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a carbazole derivative and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Reactivators for Nerve Agents: Oximes act as antidotes for organophosphorus nerve agents. They reactivate acetylcholinesterase, an enzyme inhibited by these toxic agents. Pralidoxime, an FDA-approved oxime, is commonly used for this purpose .
FLT3 Kinase Inhibition: “(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” selectively inhibits FLT3 kinase activity, which is relevant in cancer research .
Crop Protection:
Oximes find applications in agriculture and crop protection:
- Pesticides and Fungicides : Oxime derivatives contribute to the development of pesticides and fungicides. Their effectiveness against pests and pathogens is an active area of research .
Crystal Engineering:
Oximes play a role in designing crystalline materials:
- Supramolecular Assemblies : Oxime-based compounds participate in crystal engineering, influencing the formation of supramolecular assemblies with specific properties .
Molecular Recognition Studies:
Oximes are valuable in molecular recognition:
- Analyte Recognition : Oxime derivatives can selectively recognize essential or toxic analytes. Their binding properties are relevant for biosensors and environmental monitoring .
properties
IUPAC Name |
(NE)-N-(6-ethyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16-17)14(10)15-12/h6-8,15,17H,2-5H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGCUIRSIHUDM-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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